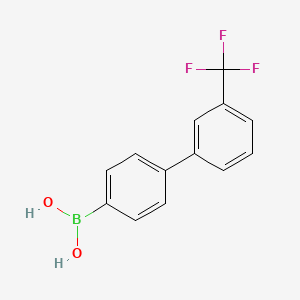

3'-Trifluoromethylbiphenyl-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Catalytic Applications

Imine Hydroboration : Tris[3,5-bis(trifluoromethyl)phenyl]borane, a boron Lewis acid, has shown effectiveness as a catalyst for metal-free hydroboration of imines, demonstrating greater reactivity than other Lewis acidic boranes (Yin et al., 2017).

Hydrometallation and Alkylations : Tris(pentafluorophenyl)borane is recognized for its role in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, highlighting its versatility in organic and organometallic chemistry (Erker, 2005).

Borylation Chemistry : Tris(pentafluorophenyl)borane (BCF) has wide applications in borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis due to its high Lewis acidity and steric bulk (Lawson & Melen, 2017).

Synthesis and Material Science

Four-Coordinate Boron(III) Complexes : Four-coordinate boron(III) complexes, synthesized using boronic acids, are utilized in luminescent materials for organic electronics, photonics, and as sensing probes in biomedical applications (Sadu et al., 2017).

Enantioselective Aza-Michael Additions : Boronic acid catalysis, including the use of chiral boronic acids, has been employed for highly enantioselective aza-Michael additions, important for synthesizing densely functionalized cyclohexanes (Hashimoto et al., 2015).

Organic Group Migration : A metal-free synthesis of four-coordinate organoborons using boronic acids represents a significant advancement in producing materials for optoelectronic and biomedical applications (Sadu et al., 2017).

Sensing and Detection

Fluoride Ion Sensing : Cationic boron compounds have been synthesized for the biphasic extraction of fluoride ions, leading to the development of colorimetric sensors (Wade & Gabbaï, 2009).

Fluorescent Chemosensors : Boronic acid-based sensors are significant in detecting carbohydrates, L-dopamine, fluoride, and other bioactive substances, playing a crucial role in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Boron Removal : Novel boron-adsorbing magnetic materials with boronate affinity have been developed for treating boron pollution, demonstrating significant potential for resource recovery and pollution control (Zhang et al., 2021).

特性

IUPAC Name |

[4-[3-(trifluoromethyl)phenyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O2/c15-13(16,17)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(18)19/h1-8,18-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGSHGQGXTXEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

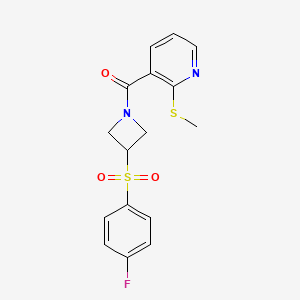

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2591379.png)

![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2591384.png)

![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)

![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)

![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)

![2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2591391.png)

![(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2591392.png)

![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)

![2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile](/img/structure/B2591398.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591400.png)